Haspin-IN-2

Description

Properties

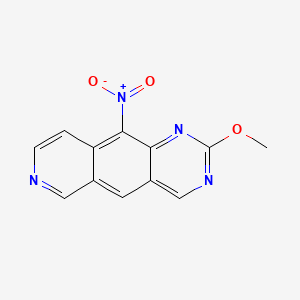

Molecular Formula |

C12H8N4O3 |

|---|---|

Molecular Weight |

256.22 g/mol |

IUPAC Name |

2-methoxy-10-nitropyrido[3,4-g]quinazoline |

InChI |

InChI=1S/C12H8N4O3/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3 |

InChI Key |

WPPGBVWZGMDXKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Haspin-IN-2: A Technical Guide to its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haspin kinase is a critical regulator of mitotic progression, primarily through its specific phosphorylation of histone H3 at threonine 3 (H3T3ph). This post-translational modification is a key event in the proper localization and function of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. Inhibition of Haspin, therefore, presents a compelling strategy for anti-mitotic cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of Haspin-IN-2, a potent and selective Haspin inhibitor. We will delve into its biochemical and cellular activities, provide detailed experimental protocols for its characterization, and visualize the underlying molecular pathways.

Introduction to Haspin Kinase and its Role in Mitosis

Haspin, a serine/threonine kinase, plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its primary and best-characterized substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[3][4] This phosphorylation event occurs specifically during prophase and prometaphase and is essential for the recruitment of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, to the centromeres.[1] The proper localization of the CPC is, in turn, crucial for a multitude of mitotic processes, including the correction of erroneous kinetochore-microtubule attachments and the alignment of chromosomes at the metaphase plate.[1] Disruption of Haspin function leads to severe mitotic defects, such as chromosome misalignment and a failure to satisfy the spindle assembly checkpoint, ultimately resulting in mitotic arrest and, in the context of cancer, apoptosis.[1][3]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Haspin kinase. Its inhibitory action disrupts the downstream signaling cascade, making it a valuable tool for studying Haspin function and a potential therapeutic agent.

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Biochemical Activity of this compound | |

| Parameter | Value |

| IC50 (Haspin) | 50 nM[5] |

| IC50 (CLK1) | 445 nM[5] |

| IC50 (DYRK1A) | 917 nM[5] |

| Cellular Activity of this compound | |

| Cell Line | EC50 (Cytotoxicity) |

| HBL-100 | 8.5 μM[5] |

| HCT-116 | 6.2 μM[5] |

| SH-SY5Y | 4.4 μM[5] |

Mechanism of Action of this compound in Mitosis

This compound exerts its anti-mitotic effects by directly inhibiting the kinase activity of Haspin. This inhibition prevents the phosphorylation of histone H3 at threonine 3, thereby disrupting the recruitment of the Chromosomal Passenger Complex to the centromeres. The consequences of this disruption are profound, leading to a cascade of events that ultimately halt cell division.

Signaling Pathway

The core mechanism of action of this compound can be visualized as an interruption of a critical mitotic signaling pathway.

Caption: The signaling pathway of Haspin in mitosis and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Haspin Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Haspin kinase.

Objective: To measure the IC50 value of this compound against Haspin kinase.

Materials:

-

Recombinant human Haspin kinase

-

Histone H3 peptide substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, recombinant Haspin kinase, and the histone H3 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

-

If using [γ-³²P]ATP, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A generalized workflow for an in vitro Haspin kinase assay.

Immunofluorescence Staining for H3T3ph

This method allows for the visualization and quantification of the cellular effects of this compound on its direct substrate.

Objective: To assess the inhibition of H3T3 phosphorylation in cells treated with this compound.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody against phospho-histone H3 (Thr3)

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against H3T3ph diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope and quantify the fluorescence intensity of H3T3ph staining in the mitotic cells.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the effect of this compound on cell cycle progression.

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cells in suspension

-

This compound

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells to the desired density and treat them with this compound or DMSO for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to gate the cell populations and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of a mitotic arrest.

References

- 1. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Haspin-IN-2: A Technical Guide for Researchers

An In-Depth Examination of a Potent Pyridoquinazoline-Based Haspin Kinase Inhibitor

Introduction

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1] Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for the proper alignment and segregation of chromosomes during cell division.[1] This phosphorylation serves as a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, at the centromere, ensuring accurate kinetochore-microtubule attachments. Given its crucial role in mitotic progression and its overexpression in various cancers, Haspin has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Haspin-IN-2, a potent and selective Haspin inhibitor based on a pyridoquinazoline scaffold.

Discovery of this compound

This compound (also referred to as compound 4 in its discovery publication) was identified through a structure-activity relationship (SAR) study of a series of pyridoquinazoline derivatives.[2] The discovery process was guided by the goal of developing selective inhibitors of Haspin kinase. The initial screening of a compound library and subsequent optimization of hit compounds led to the identification of the pyridoquinazoline scaffold as a promising starting point for developing potent Haspin inhibitors.

Chemical Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic route is outlined below.

Synthesis of the Pyridoquinazoline Core:

The synthesis of the core pyrido[3,4-g]quinazoline structure is a key part of the overall pathway. While the specific multi-step synthesis for the immediate precursor to this compound is detailed in the primary literature, a general approach to similar heterocyclic systems often involves condensation and cyclization reactions. For instance, the synthesis of related quinazolinone derivatives can be achieved through solid-phase synthesis, and various palladium-mediated reactions are employed for the synthesis of complex isoquinoline and quinoline systems.[3]

Final Assembly of this compound:

The final steps in the synthesis of this compound involve the introduction of the specific side chains onto the pyridoquinazoline core. The exact reagents and reaction conditions for the synthesis of this compound (compound 4) as described by Zeinyeh et al. are crucial for successful replication.[2]

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibition of Haspin kinase. Its biological activity has been characterized through various in vitro and cellular assays.

| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | Reference |

| This compound | 50 | 445 | 917 | [2] |

| Haspin-IN-1 | 119 | 221 | 916.3 |

Table 1: In vitro kinase inhibitory activity of this compound and a related analog.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of this compound against Haspin kinase was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by Haspin.

Principle of the TR-FRET Assay:

Caption: Workflow of the TR-FRET kinase assay for Haspin inhibitors.

Detailed Protocol:

-

Reaction Setup: The kinase reaction is typically performed in a 384-well plate. Each well contains the Haspin enzyme, the biotinylated histone H3 peptide substrate, ATP, and the test compound (e.g., this compound) at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate.

-

Detection: A detection solution containing a Europium (Eu)-labeled anti-phospho-histone H3 (T3) antibody (donor) and streptavidin-conjugated allophycocyanin (APC) (acceptor) is added to stop the reaction and initiate the FRET signal.

-

Signal Measurement: The plate is read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate. The IC50 values are then calculated from the dose-response curves.

Cellular Assay for Histone H3 Threonine 3 Phosphorylation

To assess the activity of this compound in a cellular context, an assay to measure the level of histone H3 threonine 3 phosphorylation (H3T3ph) in treated cells is employed.

Principle of the Cellular H3T3ph Assay:

Caption: General workflow for the cellular H3T3 phosphorylation assay.

Detailed Protocol:

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., HeLa or U2OS) is cultured and treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for phospho-histone H3 (Thr3) and a primary antibody for total histone H3 (as a loading control).

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence detection system. The ratio of phosphorylated H3T3 to total H3 is determined to assess the inhibitory effect of the compound.

Haspin Signaling Pathway

Haspin kinase is a key upstream regulator of the chromosomal passenger complex (CPC) localization during mitosis.

Caption: Simplified signaling pathway of Haspin kinase in mitosis.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of Haspin kinase and serves as a promising lead compound for the development of novel anticancer therapeutics. Its discovery and synthesis pathway provide a clear roadmap for the generation of this and related pyridoquinazoline-based inhibitors. The detailed experimental protocols for its characterization will aid researchers in further investigating the role of Haspin in cell division and disease. The continued exploration of Haspin inhibitors like this compound holds significant potential for advancing our understanding of mitotic regulation and for the development of new cancer treatments.

References

- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Histone H3: A Technical Guide to the Expanding Substrate Profile of Haspin Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haspin, a serine/threonine kinase critical for mitotic progression, is well-characterized for its role in phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for chromosomal passenger complex (CPC) localization. However, accumulating evidence reveals that Haspin's substrate repertoire extends beyond this canonical target, implicating it in a broader range of cellular processes, including RNA splicing and chromatin regulation. This technical guide provides an in-depth overview of the known non-histone H3 substrates of Haspin kinase. It consolidates available quantitative data, presents detailed experimental protocols for substrate identification and validation, and offers visual diagrams of associated signaling pathways and experimental workflows to support further research and therapeutic development targeting this multifaceted kinase.

Introduction

Haspin (haploid germ cell-specific nuclear protein kinase) is an essential regulator of mitosis. Its most prominent function is the phosphorylation of histone H3 on threonine 3, which creates a docking site for the CPC, ensuring accurate chromosome segregation.[1][2] Due to its pivotal role in cell division, Haspin has emerged as a promising target for anticancer therapies. A comprehensive understanding of its biological functions, however, necessitates a complete catalog of its substrates. This guide focuses on the expanding landscape of non-histone H3 proteins phosphorylated by Haspin, highlighting the kinase's emerging roles in diverse cellular pathways.

Non-Histone H3 Substrates of Haspin Kinase

Recent proteomic and biochemical investigations have begun to identify a variety of non-histone proteins as direct targets of Haspin. These discoveries suggest that Haspin's regulatory influence is more extensive than previously appreciated, extending into critical cellular functions beyond CPC recruitment.

Quantitative Data on Non-Histone H3 Substrates

The following table summarizes the identified non-histone H3 substrates of Haspin kinase and their phosphorylation sites. At present, specific kinetic parameters (Km, kcat) for the phosphorylation of these non-histone substrates are not widely available in the published literature, reflecting the nascent stage of this research area.

| Substrate | Phosphorylation Site(s) | Functional Context | Identification Method |

| SR Proteins (e.g., SRSF2, SRSF5, SRSF6) | Serine/Arginine-rich (RS) domains | RNA Splicing Regulation | Proteomics Data Mining, In-cell Phosphorylation Assays[3][4][5][6] |

| MacroH2A | Serine 137 (S137) | Chromatin Regulation, DNA Interaction | Mass Spectrometry[7] |

| C1QBP (p32) | Unspecified Ser/Thr residues | Mitochondrial function, Splicing | In Vitro Kinase Assay[8] |

Experimental Protocols

The identification and validation of novel kinase substrates are fundamental to understanding their biological significance. This section details key experimental methodologies for investigating Haspin's non-histone H3 substrates.

In Vitro Radioactive Kinase Assay

This protocol is a standard method to directly assess the phosphorylation of a purified protein by a kinase.

Objective: To determine if a purified protein is a direct substrate of Haspin kinase in vitro using a radioactive isotope.

Materials:

-

Recombinant active Haspin kinase

-

Purified potential substrate protein

-

[γ-³²P]ATP (specific activity ~10 µCi/µl)

-

10x Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 20 mM DTT)

-

Unlabeled ('cold') 10 mM ATP stock

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager screen and cassette

-

Coomassie Brilliant Blue stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 30 µL, combine:

-

3 µL of 10x Kinase Buffer

-

Recombinant Haspin kinase (e.g., 50-100 ng)

-

Purified substrate protein (e.g., 1 µg)

-

Nuclease-free water to a volume of 28 µL

-

-

Initiate Reaction: Add 2 µL of an ATP mix containing [γ-³²P]ATP and unlabeled ATP to the desired final concentration (e.g., 100 µM final concentration with 1-2 µCi of [γ-³²P]ATP).

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.

-

Electrophoresis: Boil the samples at 95°C for 5 minutes, then centrifuge briefly. Load the supernatant onto an SDS-PAGE gel and run to separate the proteins.

-

Visualization:

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein and confirm the presence of the substrate and kinase.

-

Dry the gel and expose it to a phosphorimager screen.

-

-

Analysis: Scan the screen using a phosphorimager. A radioactive band at the molecular weight of the substrate protein indicates direct phosphorylation by Haspin.[3][5][9][10]

Mass Spectrometry-Based Substrate Identification using ATPγS

This protocol provides an unbiased approach to identify direct kinase substrates from a complex mixture, such as a cell lysate, by using a thiophosphate ATP analog.

Objective: To identify novel substrates of Haspin kinase from cell lysates.

Caption: Workflow for identifying kinase substrates using ATPγS and mass spectrometry.

Procedure:

-

Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest under conditions that preserve protein integrity and minimize endogenous kinase/phosphatase activity.

-

Kinase Reaction: Incubate the cell lysate with recombinant active Haspin kinase and a bulky ATP analog, adenosine 5'-[γ-thio]triphosphate (ATPγS). Haspin will transfer the thiophosphate group to its direct substrates.

-

Alkylation: After the kinase reaction, alkylate the thiophosphate group on the substrates with p-nitrobenzyl mesylate (PNBM). This creates a stable thioether linkage that can be recognized by a specific antibody.

-

Protein Digestion: Denature, reduce, and alkylate the total proteins in the lysate, then digest them into peptides using trypsin.

-

Immuno-affinity Enrichment: Use an antibody that specifically recognizes the alkylated thiophosphate moiety to enrich for the modified peptides via immunoprecipitation.

-

Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the sequences of the enriched peptides using a protein database search. The proteins from which these peptides originate are candidate substrates of Haspin.[11][12]

Signaling Pathways and Functional Roles

The identification of non-histone H3 substrates positions Haspin within a broader cellular signaling network. The following diagrams illustrate these emerging connections.

Haspin's Canonical Role in Mitosis

This diagram shows the established pathway of Haspin-mediated H3T3 phosphorylation leading to CPC recruitment.

Caption: The canonical Haspin signaling pathway in mitotic regulation.

Haspin's Emerging Role in RNA Splicing

The phosphorylation of SR proteins by Haspin suggests a direct role for the kinase in regulating pre-mRNA splicing, potentially linking cell cycle progression with gene expression control.

Caption: Proposed pathway for Haspin-mediated regulation of RNA splicing.

Conclusion and Future Perspectives

The substrate profile of Haspin kinase is demonstrably broader than initially understood. The identification of non-histone H3 substrates such as SR proteins, MacroH2A, and C1QBP expands Haspin's functional scope to include RNA processing and chromatin dynamics. This guide provides a current overview of these novel substrates and the methodologies to investigate them further.

Future research efforts should be directed towards:

-

Comprehensive Substrate Identification: Employing unbiased, quantitative phosphoproteomics to identify the complete set of Haspin substrates under various cellular conditions.

-

Kinetic Characterization: Determining the Km and kcat values for Haspin's phosphorylation of its non-histone substrates to understand the efficiency and physiological relevance of these interactions.

-

Functional Elucidation: Investigating the downstream cellular consequences of these phosphorylation events to fully delineate Haspin's role in these newly implicated pathways.

-

Therapeutic Targeting: Leveraging the expanding knowledge of Haspin's functions to develop more specific and effective inhibitors for cancer and other diseases, while being mindful of potential on- and off-target effects related to its non-canonical roles.

A deeper understanding of the complete "Haspin-ome" will be critical for both fundamental cell biology and the advancement of targeted therapeutics.

References

- 1. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid determination of multiple linear kinase substrate motifs by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Targeting HASPIN kinase disrupts SR protein–mediated RNA splicing and synergizes with BCL-2 inhibitor venetoclax in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Analysis of Ser/Thr Kinase HASPIN-Interacting Proteins in the Spermatids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Atypical Kinase Domain of Haspin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Structure, Function, and Therapeutic Targeting

Haspin, a serine/threonine kinase essential for faithful chromosome segregation during mitosis, presents a unique and compelling target for therapeutic intervention, particularly in oncology. Its atypical kinase domain, which deviates significantly from the canonical eukaryotic protein kinase fold, offers a distinct opportunity for the development of highly selective inhibitors. This technical guide provides a comprehensive overview of the Haspin kinase domain, including its structure, function, and regulation, alongside detailed experimental protocols and quantitative data to support further research and drug discovery efforts.

The Unconventional Architecture of the Haspin Kinase Domain

The kinase domain of Haspin is characterized by several structural features that distinguish it from conventional protein kinases. Notably, it lacks the highly conserved DFG (Asp-Phe-Gly) and APE (Ala-Pro-Glu) motifs, which are typically crucial for ATP binding and catalysis in other kinases. Instead, Haspin possesses a DYT (Asp-Tyr-Thr) motif.[1] This atypical composition results in a constitutively active conformation, stabilized by unique inserts within the kinase domain.[1]

Key Structural Features:

-

Atypical Activation Segment: Haspin's activation segment is structurally distinct and well-suited for recognizing the basic tail of its primary substrate, histone H3.[1]

-

Absence of Key Catalytic Motifs: The lack of canonical DFG and APE motifs underscores its unique catalytic mechanism.[1]

-

Constitutively Active Conformation: Unique structural inserts stabilize an active conformation, suggesting that its regulation is not dependent on the typical phosphorylation-mediated activation loop mechanism.[2]

Logical Relationship of Haspin Domain Structure

Caption: A diagram illustrating the domain structure of the Haspin protein.

Function and Regulation in Mitosis

Haspin plays a critical role in ensuring the fidelity of chromosome segregation during mitosis. Its primary and most well-characterized substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[3] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The recruitment of the CPC to the centromere is essential for proper kinetochore-microtubule attachments and the activation of the spindle assembly checkpoint.

The activity of Haspin is tightly regulated throughout the cell cycle, peaking during mitosis. This regulation is achieved through phosphorylation of its N-terminal domain by other key mitotic kinases, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1).

Haspin Signaling Pathway in Mitosis

Caption: The signaling cascade involving Haspin during mitosis.

Quantitative Data

Precise quantitative data is essential for understanding the enzymatic activity of Haspin and for the development of potent and selective inhibitors.

| Parameter | Value | Substrate/Inhibitor | Cell Line/System | Reference |

| Kinetic Parameters | ||||

| Km (ATP) | 11 µM | ATP | In vitro (radiometric) | [4] |

| Km (Histone H3) | 0.18 µM | Recombinant Histone H3 | In vitro (radiometric) | [4] |

| Km (H3(1-21) peptide) | 0.1 µM | Biotinylated H3(1-21) peptide | In vitro (TR-FRET) | [4] |

| kcat (Full-length Haspin) | ~15-fold higher than kinase domain | H3 peptide | In vitro | [1] |

| Inhibitor IC50 Values | ||||

| CHR-6494 | 2 nM | Haspin | In vitro | [5][6] |

| CHR-6494 | 500 nM | - | HCT-116 | [5] |

| CHR-6494 | 473 nM | - | HeLa | [5] |

| CHR-6494 | 752 nM | - | MDA-MB-231 | [5] |

| CHR-6494 | 1059 nM | - | Wi-38 | [5] |

| CHR-6494 | 396 nM - 1229 nM | - | Various Melanoma cell lines | [7] |

| CHR-6494 | 757.1 nM | - | MDA-MB-231 | [8] |

| CHR-6494 | 900.4 nM | - | MCF7 | [8] |

| CHR-6494 | 1.53 µM | - | SKBR3 | [8] |

| 5-Iodotubercidin (5-ITu) | - | Haspin | In vitro/cellular | [8][9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of Haspin.

Recombinant Haspin Expression and Purification

This protocol describes the expression and purification of a Maltose-Binding Protein (MBP)-tagged full-length human Haspin from E. coli.

Materials:

-

pMALc2E vector containing codon-optimized human Haspin cDNA

-

E. coli Rosetta™ 2(DE3)pLysS cells

-

LB medium with 2 g/L glucose, 34 µg/ml chloramphenicol, and 100 µg/ml ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)

-

Amylose resin

-

Elution buffer (Lysis buffer with 10 mM maltose)

Procedure:

-

Transform the pMALc2E-Haspin vector into E. coli Rosetta™ 2(DE3)pLysS cells.

-

Inoculate a single colony into a small volume of LB medium with appropriate antibiotics and glucose and grow overnight.

-

Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto an amylose resin column pre-equilibrated with lysis buffer.

-

Wash the column extensively with lysis buffer to remove unbound proteins.

-

Elute the MBP-Haspin fusion protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess purity.

In Vitro Radiometric Filter Binding Kinase Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[4]

Materials:

-

Purified recombinant Haspin

-

Recombinant Histone H3 substrate

-

Kinase buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

-

[γ-³³P]-ATP

-

P81 phosphocellulose filters

-

0.2 M ammonium bicarbonate wash buffer

-

Scintillation counter

Procedure:

-

Set up the kinase reaction in a total volume of 25 µl containing:

-

4 nM MBP-Haspin

-

0.3 µM Histone H3

-

11 µM ATP

-

0.73 µCi [γ-³³P]-ATP

-

Kinase buffer

-

Test compounds (if screening for inhibitors) at the desired concentration.

-

-

Incubate the reaction for 10 minutes at room temperature.

-

Stop the reaction by spotting 10 µl of the reaction mix onto P81 phosphocellulose filters.

-

Wash the filters three times with 0.2 M ammonium bicarbonate.

-

Air dry the filters.

-

Quantify the incorporated radioactivity using a scintillation counter.

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This high-throughput assay is suitable for screening large compound libraries for Haspin inhibitors.[4]

Materials:

-

Purified recombinant Haspin

-

Biotinylated Histone H3 (1-21) peptide substrate

-

ATP

-

Europium-labeled anti-phospho-H3T3 antibody (donor)

-

Streptavidin-Allophycocyanin (APC) conjugate (acceptor)

-

Assay buffer

-

384-well plates

-

TR-FRET plate reader

Workflow for Haspin Inhibitor Screening using TR-FRET

Caption: A flowchart outlining the steps of a TR-FRET based high-throughput screen for Haspin inhibitors.

Procedure:

-

In a 384-well plate, add the test compound or DMSO control.

-

Add a mixture of MBP-Haspin (final concentration ~0.05 nM) and biotinylated H3(1-21) peptide (final concentration ~0.1 µM).

-

Pre-incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (final concentration ~200 µM).

-

Incubate for 10 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents: Europium-labeled anti-H3T3ph antibody and Streptavidin-APC.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at ~340 nm.

-

The ratio of acceptor to donor emission is proportional to the level of H3T3 phosphorylation.

Cell-Based ELISA for H3T3 Phosphorylation

This assay measures the level of H3T3 phosphorylation in cells, providing a cellular readout of Haspin activity.[4]

Materials:

-

HeLa cells inducibly overexpressing myc-Haspin

-

96-well cell culture plates

-

Doxycycline (for induction)

-

Test compounds

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-H3T3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Seed the inducible HeLa-myc-Haspin cells in a 96-well plate and allow them to adhere overnight.

-

Induce Haspin expression with doxycycline.

-

Treat the cells with various concentrations of the test compound for a defined period (e.g., 2 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-phospho-H3T3 antibody.

-

Wash the wells and incubate with the HRP-conjugated secondary antibody.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with stop solution.

-

Read the absorbance at 450 nm using a plate reader. The signal is proportional to the level of H3T3 phosphorylation.

Conclusion

The atypical kinase domain of Haspin represents a departure from the conventional kinase structure, offering a unique avenue for the development of targeted cancer therapeutics. Its critical role in mitosis, coupled with its distinct structural features, makes it an attractive target for selective inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of Haspin and to design and evaluate novel inhibitors with the potential to impact cancer treatment. The continued investigation into the intricacies of Haspin's function and regulation will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. pnas.org [pnas.org]

- 2. Structure and functional characterization of the atypical human kinase haspin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cell Synchronization Using Haspin-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell synchronization, the process of bringing a population of cells to the same stage of the cell cycle, is a fundamental technique in cellular and molecular biology. It is indispensable for studying the intricate mechanisms governing cell cycle progression, DNA replication, mitosis, and the cellular response to various stimuli. Haspin kinase, a serine/threonine kinase, plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper alignment and segregation of chromosomes.[1] Inhibition of Haspin kinase disrupts this process, leading to a mitotic delay or arrest, which can be harnessed to synchronize cells in the G2/M phase of the cell cycle.

Haspin-IN-2 is a potent and selective small molecule inhibitor of Haspin kinase, with a reported IC50 value of 50 nM.[2] By arresting cells in mitosis, this compound provides a valuable tool for researchers studying mitotic events, developing anti-cancer therapeutics, and investigating the downstream consequences of mitotic disruption. These application notes provide detailed protocols for utilizing this compound to achieve cell synchronization, along with methods for assessing the efficacy of the treatment.

Mechanism of Action

Haspin kinase is a key regulator of mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[3] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of chromosome segregation and cytokinesis. The inhibition of Haspin by this compound prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC, defects in chromosome alignment at the metaphase plate, and ultimately, an arrest or delay in the G2/M phase of the cell cycle.[1][4] This targeted disruption of a critical mitotic event makes this compound an effective tool for synchronizing cells at this specific stage.

Data Presentation

The following tables summarize the effects of Haspin inhibitor treatment on the cell cycle distribution of various cancer cell lines. This data is derived from studies using the Haspin inhibitor CHR-6494, which is structurally and functionally similar to this compound, and serves as a representative example of the expected outcomes.

Table 1: Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells after CHR-6494 Treatment [4][5]

| Treatment | % G0/G1 | % S | % G2/M |

| Control (DMSO) | 65.2 ± 1.1 | 17.1 ± 0.5 | 17.7 ± 0.6 |

| 500 nM CHR-6494 | 58.3 ± 0.9 | 16.3 ± 0.4 | 25.4 ± 0.5 |

| 1000 nM CHR-6494 | 56.9 ± 2.1 | 16.8 ± 0.6 | 26.3 ± 1.5 |

Table 2: Cell Cycle Distribution in SKBR3 Breast Cancer Cells after CHR-6494 Treatment [4][5]

| Treatment | % G0/G1 | % S | % G2/M |

| Control (DMSO) | 59.8 ± 1.5 | 22.5 ± 0.8 | 17.7 ± 0.7 |

| 500 nM CHR-6494 | 55.4 ± 2.1 | 23.1 ± 1.3 | 21.5 ± 0.9 |

| 1000 nM CHR-6494 | 51.6 ± 1.8 | 22.9 ± 1.1 | 25.5 ± 0.7 |

Table 3: Cell Cycle Distribution in MCF7 Breast Cancer Cells after CHR-6494 Treatment [4][5]

| Treatment | % G0/G1 | % S | % G2/M |

| Control (DMSO) | 63.7 ± 1.2 | 19.3 ± 0.7 | 17.0 ± 0.5 |

| 1000 nM CHR-6494 | 57.9 ± 1.6 | 18.8 ± 0.9 | 23.3 ± 0.8 |

Table 4: IC50 Values of Haspin Inhibitors in Various Cancer Cell Lines [2][5]

| Inhibitor | Cell Line | IC50 |

| This compound | (Biochemical Assay) | 50 nM |

| CHR-6494 | MDA-MB-231 | 757.1 nM |

| CHR-6494 | MCF7 | 900.4 nM |

| CHR-6494 | SKBR3 | 1.53 µM |

| CHR-6494 | BxPC-3-Luc (Pancreatic) | 849.0 nM |

| HY52 | HeLa (Cervical) | 0.11 mM |

Experimental Protocols

Protocol 1: Cell Synchronization with this compound

This protocol describes a general method for synchronizing cultured mammalian cells in the G2/M phase using this compound. Optimization of inhibitor concentration and incubation time is recommended for each cell line.

Materials:

-

This compound (Stock solution in DMSO, e.g., 10 mM)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell line of interest (e.g., HeLa, U2OS, MDA-MB-231)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment and prevent confluence at the time of harvest.

-

This compound Treatment:

-

Allow cells to adhere and grow for 24 hours after seeding.

-

Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Based on the IC50 of 50 nM, a starting concentration range of 100 nM to 1 µM is recommended for initial optimization.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the cells for 16-24 hours. This incubation time should be optimized for the specific cell line and desired degree of synchronization.

-

-

Harvesting Cells:

-

For analysis of the G2/M arrested population, cells can be harvested directly.

-

To release cells from the G2/M block, wash the cells twice with sterile PBS and then add fresh, pre-warmed complete medium without the inhibitor. Cells can then be harvested at various time points post-release to study progression through mitosis and into G1.

-

Protocol 2: Assessment of Cell Cycle Arrest by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells and quantify the percentage of cells in each phase of the cell cycle.

Materials:

-

Harvested cells from Protocol 1

-

Ice-cold PBS

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 U/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cell pellet once with ice-cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 0.5 mL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.

-

Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.

-

Collect the fluorescence emission at approximately 617 nm (red fluorescence).

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Protocol 3: Immunofluorescence Staining for Mitotic Markers

This protocol describes the staining of cells for phospho-histone H3 (Ser10), a common marker for mitotic cells, to visually confirm the G2/M arrest.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: Alexa Fluor 488 or 594-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

After this compound treatment, wash cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating the coverslips in blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody (diluted in blocking solution according to the manufacturer's recommendation) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. Mitotic cells will show strong nuclear staining for phospho-histone H3.

-

Protocol 4: Western Blotting for Cell Cycle Proteins

This protocol allows for the analysis of protein levels of key cell cycle regulators to further characterize the cell cycle arrest induced by this compound.

Materials:

-

Harvested cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Thr3), anti-Cyclin B1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like beta-actin.

-

Visualizations

Haspin Signaling Pathway in Mitosis

Caption: Haspin signaling pathway in mitosis and its inhibition by this compound.

Experimental Workflow for Cell Synchronization and Analysis

Caption: Workflow for cell synchronization using this compound and subsequent analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Haspin-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haspin is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment and segregation of chromosomes during cell division.[3][4] This phosphorylation event is essential for the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres.[4][5][6] Disruption of Haspin function leads to defects in mitotic progression, making it a promising target for anticancer therapies.[1][3]

Haspin-IN-2 is a potent and selective small molecule inhibitor of Haspin kinase with an IC50 of 50 nM.[4] By inhibiting Haspin, this compound prevents the phosphorylation of histone H3 at threonine 3, leading to mitotic defects, cell cycle arrest, and ultimately, the inhibition of cancer cell proliferation.[1][3][7] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action of Haspin and its Inhibition

Haspin kinase activity is essential for proper chromosome segregation during mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3.[8][9][10] This phosphorylation event acts as a "landing pad" for the chromosomal passenger complex (CPC), which includes key mitotic regulators like Aurora B kinase.[5][6] The correct localization of the CPC is vital for chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

Inhibition of Haspin by small molecules like this compound blocks the phosphorylation of H3T3.[3] This prevents the recruitment of the CPC to the centromeres, leading to a cascade of mitotic errors, including misaligned chromosomes and activation of the spindle assembly checkpoint.[9][11] Consequently, cells are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle.[11][12] This ultimately can lead to mitotic catastrophe and cell death, particularly in rapidly dividing cancer cells.[3]

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.

| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Vehicle) | 0.1% | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |

| This compound | 50 nM | 20.5 ± 1.7 | 15.3 ± 1.2 | 64.2 ± 2.5 |

| This compound | 100 nM | 15.1 ± 1.3 | 10.7 ± 0.9 | 74.2 ± 2.9 |

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Line: HeLa (human cervical cancer) or U2OS (human osteosarcoma) cells are suitable for this assay as the effects of Haspin inhibition have been documented in these lines.[13]

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 50 nM and 100 nM). Treat the cells for a period that allows for the majority of the cell population to have passed through one cell cycle (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest concentration of the inhibitor.

Flow Cytometry Analysis of Cell Cycle using Propidium Iodide (PI) Staining

This protocol is a standard method for analyzing DNA content and cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[14]

-

FACS tubes

-

Flow cytometer

Procedure:

-

Harvest Cells:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells from the plate.

-

Once detached, add complete medium to inactivate the trypsin.

-

Transfer the cell suspension to a 15 mL conical tube.

-

-

Cell Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

-

Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[15][16]

-

Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.[14]

-

-

Staining:

-

Data Acquisition:

-

Transfer the stained cell suspension to FACS tubes.

-

Analyze the samples on a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence in the appropriate channel (typically FL2 or FL3, around 600 nm).[14]

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of PI fluorescence intensity.

-

Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16] The G0/G1 peak will have the lowest DNA content (2N), and the G2/M peak will have twice the DNA content (4N). Cells in the S phase will have an intermediate DNA content.

-

Mandatory Visualizations

Caption: Signaling pathway of Haspin kinase and its inhibition by this compound.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

- 1. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 16. protocols.io [protocols.io]

Application Notes and Protocols for Western Blot Analysis of Haspin-IN-2 Treated U2OS Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of U2OS human osteosarcoma cells with the Haspin kinase inhibitor, Haspin-IN-2, and subsequent analysis of protein expression and phosphorylation status by Western blot. This protocol is designed to enable researchers to investigate the cellular effects of Haspin inhibition, a promising avenue in cancer therapeutics.

Introduction

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a critical role in cell division.[1] It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment and segregation of chromosomes during mitosis.[2][3][4] Inhibition of Haspin kinase disrupts this process, leading to mitotic arrest and subsequent cell death in rapidly dividing cells, such as cancer cells. This compound is a potent and selective inhibitor of Haspin kinase with an IC50 of 50 nM. This protocol details the methodology to assess the efficacy of this compound in U2OS cells by monitoring the phosphorylation of its primary substrate, Histone H3.

Signaling Pathway of Haspin Kinase

The following diagram illustrates the signaling pathway involving Haspin kinase and the effect of its inhibition by this compound.

Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to proper mitosis. This compound inhibits this phosphorylation, causing mitotic arrest.

Experimental Protocols

I. U2OS Cell Culture

U2OS cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

II. This compound Treatment

For optimal results, seed U2OS cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a final concentration of 100-500 nM for 12-24 hours. A vehicle control (DMSO) should be run in parallel.

III. Histone Extraction

Given that Haspin's primary substrate is a nuclear protein, a histone extraction protocol is recommended for optimal results.

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add 1 mL of ice-cold TEB (Triton Extraction Buffer: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) per 10^7 cells.

-

Incubate on ice for 10 minutes with gentle agitation.

-

Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant.

-

-

Acid Extraction:

-

Resuspend the nuclear pellet in 200 µL of 0.5 N HCl with 10% glycerol per 10^7 cells.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes at 4°C.

-

Carefully collect the supernatant containing the acid-soluble histones.

-

-

Protein Precipitation and Quantification:

-

Add 8 volumes of ice-cold acetone to the supernatant and incubate at -20°C overnight to precipitate the histones.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Discard the supernatant and wash the pellet with ice-cold acetone.

-

Air dry the pellet and resuspend in a suitable volume of ultrapure water.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

IV. Western Blotting

-

Sample Preparation:

-

Mix the histone extract with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (see Table 1 for dilutions) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 5 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Presentation

The following table summarizes the recommended quantitative data for the experimental protocol.

| Parameter | Recommended Value |

| Cell Seeding Density | 2 x 10^5 cells/well (6-well plate) |

| This compound Concentration | 100 - 500 nM |

| Treatment Duration | 12 - 24 hours |

| Protein Loading Amount | 20 - 30 µg |

| Primary Antibody Dilutions | |

| Anti-Haspin | 1:1000 |

| Anti-phospho-Histone H3 (Thr3) | 1:1000 - 1:2000 |

| Anti-GAPDH (Loading Control) | 1:1000 - 1:10000 |

| Secondary Antibody Dilution | 1:5000 - 1:10000 |

Experimental Workflow

The diagram below outlines the complete experimental workflow for this protocol.

Caption: Workflow from cell seeding to Western blot imaging for this compound treated U2OS cells.

References

- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haspin (E7V4I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Haspin (E7V4I) Rabbit mAb (#52601) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]

Application Notes and Protocols for High-Content Screening with Haspin-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division, making Haspin a compelling target for anticancer drug development.[1][2] Haspin-IN-2 is a potent and selective inhibitor of Haspin with a reported IC50 of 50 nM in biochemical assays.[3] High-content screening (HCS) offers a powerful, image-based platform to quantify the cellular effects of inhibitors like this compound by measuring specific molecular events within intact cells.

These application notes provide a detailed protocol for a high-content screening assay to characterize the cellular activity of this compound by quantifying the inhibition of histone H3 threonine 3 phosphorylation.

Haspin Signaling Pathway in Mitosis

Haspin kinase is a key regulator of mitotic progression. Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This modification acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase. The recruitment of the CPC to the centromere is crucial for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and potentially, cell death in rapidly dividing cancer cells.[1][4]

Caption: Haspin Kinase Signaling Pathway in Mitosis.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. The cellular IC50 in a high-content screening assay would be determined using the protocol outlined below.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| This compound | Haspin | Biochemical | 50 | Selective over CLK1 (445 nM) and DYRK1A (917 nM) | [3] |

| This compound | Haspin | High-Content Screening | To be determined | To be determined | - |

High-Content Screening Experimental Protocol

This protocol describes an immunofluorescence-based high-content screening assay to measure the inhibition of Haspin kinase activity by this compound in a cellular context. The primary readout is the intensity of phosphorylated histone H3 at threonine 3 (H3T3ph).

Materials and Reagents

-

Cell Line: HeLa (human cervical cancer) or other suitable proliferating cancer cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Microplates: 96-well or 384-well, black-walled, clear-bottom imaging plates.

-

This compound: Stock solution in DMSO.

-

Positive Control: A known Haspin inhibitor (e.g., 5-Iodotubercidin) or a negative control siRNA targeting Haspin.

-

Negative Control: DMSO (vehicle).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20.

-

Primary Antibody: Rabbit anti-phospho-Histone H3 (Thr3) antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

Nuclear Stain: Hoechst 33342.

-

High-Content Imaging System: An automated fluorescence microscope with image analysis software.

Experimental Workflow

Caption: Experimental Workflow for the HCS Assay.

Detailed Methodology

-

Cell Seeding:

-

Culture HeLa cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed 5,000 cells per well into a 96-well imaging plate.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

-

Include wells for negative (DMSO vehicle) and positive controls.

-

Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Cell Fixation and Permeabilization:

-

Gently aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add 100 µL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Dilute the primary anti-phospho-Histone H3 (Thr3) antibody in Blocking Buffer according to the manufacturer's recommendation.

-

Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody to each well.

-

Incubate overnight at 4°C.

-

The next day, wash the cells three times with PBS containing 0.1% Tween-20.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.

-

Add 50 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

-

Nuclear Staining:

-

Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

Leave the final wash of 100 µL of PBS in each well for imaging.

-

-

Image Acquisition:

-

Acquire images using a high-content imaging system.

-

Use at least two channels: DAPI for the nucleus (Hoechst) and FITC for the H3T3ph signal (Alexa Fluor 488).

-

Acquire multiple fields of view per well to ensure robust data.

-

-

Image Analysis:

-

Use the image analysis software to identify individual cells based on the nuclear stain (Hoechst).

-

Define the nucleus as the region of interest (ROI).

-

Measure the mean fluorescence intensity of the H3T3ph signal (Alexa Fluor 488) within the nuclear ROI for each cell.

-

Calculate the average H3T3ph intensity per well.

-

-

Data Analysis and Interpretation:

-

Normalize the H3T3ph intensity data to the negative control (DMSO-treated cells).

-

Plot the normalized H3T3ph intensity against the concentration of this compound.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for high-throughput screening.

-

Conclusion

This high-content screening protocol provides a robust and quantitative method for evaluating the cellular potency of this compound. By directly measuring the phosphorylation of Haspin's primary substrate, histone H3, in a cellular context, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The detailed methodology and data analysis workflow will enable scientists in drug discovery and academic research to effectively implement this assay.

References

- 1. Implementation of high-content assay for inhibitors of mitogen-activated protein kinase phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The use of high-content screening for the discovery and characterization of compounds that modulate mitotic index and cell cycle progression by differing mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application of Haspin Inhibitors in Xenograft Mouse Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Haspin inhibitors in preclinical xenograft mouse models. The information compiled is based on published studies and is intended to guide researchers in designing and executing in vivo efficacy studies. While the user inquired about "Haspin-IN-2," publicly available in vivo xenograft data for this specific compound is limited. Therefore, this guide focuses on two well-characterized and potent Haspin inhibitors, CHR-6494 and CX-6258 , for which there is a more extensive body of preclinical research in xenograft models.

Introduction to Haspin Inhibition in Oncology

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in cell division.[1] Its primary function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is essential for correct chromosome alignment and segregation.[2]

In many cancer cells, which are characterized by rapid and uncontrolled proliferation, Haspin is often overexpressed. Inhibition of Haspin disrupts the H3T3ph mark, leading to CPC mislocalization, chromosome misalignment, mitotic catastrophe, and ultimately, cancer cell death.[3] This targeted disruption of mitosis in rapidly dividing cancer cells makes Haspin an attractive therapeutic target in oncology.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies utilizing Haspin inhibitors in xenograft mouse models.

Table 1: In Vivo Efficacy of CHR-6494 in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dose and Route of Administration | Treatment Schedule | Key Findings |

| Colorectal Cancer | HCT-116 | Athymic nu/nu | 50 mg/kg, intraperitoneal (i.p.) | Daily for 16 days | Significant reduction in tumor volume. |

| Pancreatic Cancer | BxPC-3-Luc | Nude | 50 mg/kg, i.p. | 5 consecutive days, followed by 5 days off, for 4 weeks | Significant suppression of tumor growth.[4] |

| KRAS-mutant Cancers | HCT116, A549, HPAF-II | Nude | 20 mg/kg, i.p. (in combination with CCI-779) | Daily for 27 days | Significant tumor growth retardation in combination therapy.[5] |

| Breast Cancer | MDA-MB-231 | Nude | 50 mg/kg, i.p. | 5 consecutive days on, 2 days off, for 4 cycles | Did not significantly inhibit tumor growth in this model.[6] |

Table 2: In Vivo Efficacy of CX-6258 in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dose and Route of Administration | Treatment Schedule | Key Findings |

| Melanoma | A375 | N:J | 100 mg/kg, oral gavage (p.o.) | Daily for 5 days | Significant tumor growth inhibition.[7] |

| Melanoma (syngeneic) | CT26 | N:J | 10 or 100 mg/kg, p.o. | Daily for 5 days | Dose-dependent tumor growth inhibition.[7] |

| Prostate Cancer | PC3 | Nude | 50 mg/kg, p.o. | Daily | 51% tumor growth inhibition (TGI).[8] |

| Acute Myeloid Leukemia | MV-4-11 | Nude | 50 or 100 mg/kg, p.o. | Daily for 21 days | 45% and 75% TGI at 50 and 100 mg/kg, respectively.[8] |

Signaling Pathways and Experimental Workflows

Diagram 1: Haspin Inhibition Signaling Pathway

Caption: Mechanism of action of Haspin inhibitors leading to cancer cell death.

Diagram 2: Xenograft Mouse Model Experimental Workflow